![molecular formula C22H23FN4O4S2 B3410506 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 897480-96-5](/img/structure/B3410506.png)
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
Overview
Description
This compound is a novel derivative synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . It has been evaluated for anti-inflammatory activity .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . Unfortunately, the exact details of the molecular structure are not provided in the available sources.Physical And Chemical Properties Analysis
The compound has a melting point of 193–196 °C . The IR spectrum shows peaks at 1216 (C–O), 1270 (C–S), 1652 (C=N), 1674 (amide C=O), and 3178–3185 (–NH) . Further physical and chemical properties are not detailed in the available sources.Scientific Research Applications
Antimicrobial Activity
Compounds with a similar structure have shown promising antimicrobial activity . They have been evaluated for their in-vitro antibacterial and antifungal activities, with some compounds revealing comparable antibacterial activity to reference standards .
Antioxidant Activity
These compounds have also been evaluated for their antioxidant activities . Antioxidants are crucial in health science as they can prevent or slow damage to cells caused by free radicals.
Antipsychotic Drug Development
Compounds with similar structures have been synthesized and evaluated for their in vitro and in vivo pharmacological activity in the development of atypical antipsychotics .
Cytotoxic Activity
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which share a similar structure, have been synthesized and screened for their in vitro cytotoxic activity against various cell lines .
Antineoplastic Drug Development
Thiazoles are found in many potent biologically active compounds, such as Tiazofurin, an antineoplastic drug . This suggests potential applications in cancer treatment.
Neuroprotective Applications
Thiazole derivatives have been found to act as neuroprotective agents . This suggests potential applications in the treatment of neurodegenerative diseases.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets to induce changes at the molecular level, potentially influencing cellular functions .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Similar compounds have been associated with a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4S2/c23-18-2-1-3-19-20(18)24-22(32-19)26-10-8-25(9-11-26)21(28)16-4-6-17(7-5-16)33(29,30)27-12-14-31-15-13-27/h1-7H,8-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJOVRYCOBFGSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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